![molecular formula C29H30N4O4 B3015581 N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide CAS No. 1113124-06-3](/img/structure/B3015581.png)
N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents :
- Researchers have synthesized novel compounds derived from visnagenone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to be effective cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem et al., 2020).
Radiosynthesis for Imaging with PET :
- A study on the synthesis of DPA-714, a selective ligand of the translocator protein (18 kDa), detailed the process for its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Oxidative Radical Cyclization in Organic Chemistry :
- Research into the oxidative radical cyclization of certain acetamides led to the formation of erythrinanes, contributing to advancements in organic synthesis methods (Chikaoka et al., 2003).
Cytotoxic Activity of Certain Pyrimidine Derivatives :
- A study focused on synthesizing and testing the anticancer activity of various pyrimidine derivatives. One compound showed notable cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).
Anticonvulsant Agents Synthesis :
- Synthesis of thioacetamide derivatives as potential anticonvulsants was investigated. The study involved molecular-docking methods and in vivo anticonvulsant activity tests (Severina et al., 2020).
Inhibitors of Dihydrofolate Reductases :
- Research on nonclassical antifolate pyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases (DHFRs) revealed selective activity against certain DHFRs, contributing to potential antitumor agent development (Gangjee et al., 1995).
Insecticidal Activities of Pyridine Derivatives :
- A study on the insecticidal activity of pyridine derivatives found significant aphidicidal activities, indicating potential applications in pest control (Bakhite et al., 2014).
Antimicrobial Activity of Thienopyrimidine Derivatives :
- New thienopyrimidine tagged rhodanine derivatives were synthesized and showed potent antimicrobial activity against various bacterial and fungal strains (Kerru et al., 2019).
Antifungal Effects of Pyrimidin-2-Amine Derivatives :
- Research into the antifungal effects of certain pyrimidin-2-amine derivatives revealed their potential as antifungal agents against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Capsaicinoid with Analgesic Properties :
- The study on the crystal structure of a capsaicinoid compound demonstrated its potential as a potent analgesic (Park et al., 1995).
Antimicrobial Agents from Citrazinic Acid :
- A series of pyridine, pyrimidinone, oxazinone, and their derivatives were synthesized using citrazinic acid, showing good antibacterial and antifungal activities (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-6-5-7-26(20(19)2)31-14-16-32(17-15-31)29-30-25-18-21(28(35)37-4)8-13-24(25)27(34)33(29)22-9-11-23(36-3)12-10-22/h5-13,18H,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCQFVIOJVPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

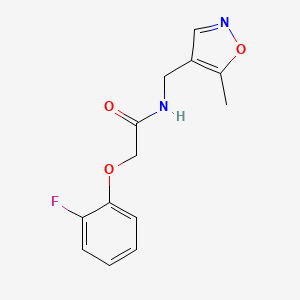
![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)

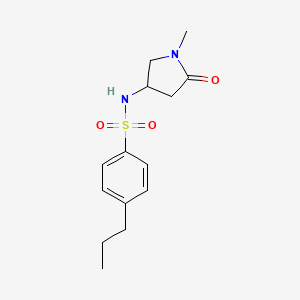
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)
![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)
![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)

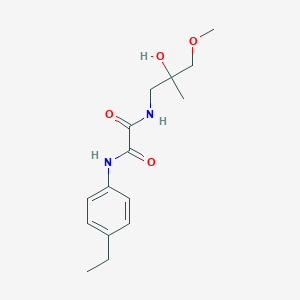

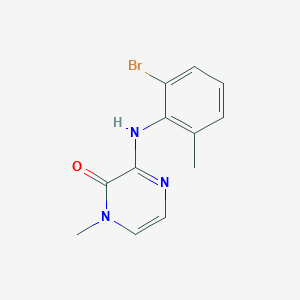
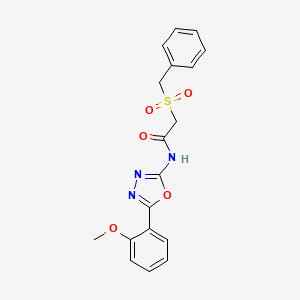

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)